6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both bromine and chlorine atoms in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes downstream signaling cascades such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The inhibition of FGFRs by this compound can lead to reduced cell proliferation and migration . In the context of cancer cells, this could potentially lead to reduced tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific cellular environment . .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial in regulating cell proliferation and differentiation. The compound’s ability to bind to the active site of FGFRs and inhibit their kinase activity makes it a potential therapeutic agent for cancer treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the hinge region of FGFRs, forming hydrogen bonds with key residues . This binding inhibits the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are essential for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Prolonged exposure to light and air may lead to degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. The compound’s interactions with specific enzymes, such as cytochrome P450, play a crucial role in its metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach target sites is essential for its biological activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization patterns can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and chlorination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyrrolo[2,3-b]pyridine ring . The reaction conditions often require the presence of a catalyst, such as palladium, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with metal organic reagents, such as Suzuki or Heck coupling, under the influence of palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs targeting various diseases, including cancer.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors involved in disease pathways.
Industrial Applications: It serves as a building block in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom but shares similar chemical properties and applications.
3-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom and is used in similar synthetic applications.
Uniqueness
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for more diverse chemical modifications and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
6-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYRZQDDWATNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696652 | |
Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-31-3 | |
Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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